molecular formula C10H10N4O3 B2939159 4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 902313-29-5

4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione

Cat. No. B2939159
CAS RN: 902313-29-5
M. Wt: 234.215
InChI Key: IBZUVYZYBGNGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

    Van Leusen Oxazole Synthesis : This method allows the construction of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in one-pot reactions. The use of ionic liquids has improved yields and efficiency . Direct Arylation of Oxazoles : Palladium-catalyzed arylation at both C-5 and C-2 positions of oxazoles has been achieved using specific phosphine ligands. The choice of solvent influences the regioselectivity . Iodine-Catalyzed Synthesis : A combination of arylacetylenes and α-amino acids, along with iodine and Cu(NO3)2•3H2O, leads to the formation of 2,5-disubstituted oxazoles .

Chemical Reactions Analysis

    Arylation : Aryl groups can be introduced at specific positions using palladium-catalyzed methods . Annulation : Terminal alkynes, nitriles, and oxygen atoms can be combined to form 2,5-disubstituted oxazoles .

Physical And Chemical Properties Analysis

    Thermal Stability : Compounds 3a and 3b exhibit excellent thermal stability, with decomposition temperatures exceeding 300°C . Energetic Properties : These compounds possess desirable energetic properties, making them suitable for heat-resistant explosives and secondary explosives .

properties

IUPAC Name

4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-4-5(2)17-10-11-7-6(14(4)10)8(15)12-9(16)13(7)3/h1-3H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUVYZYBGNGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.